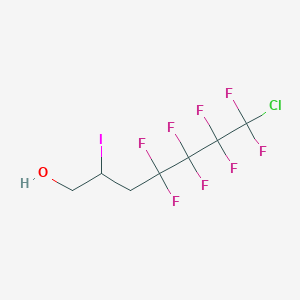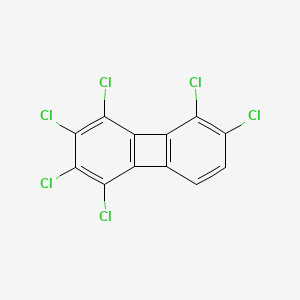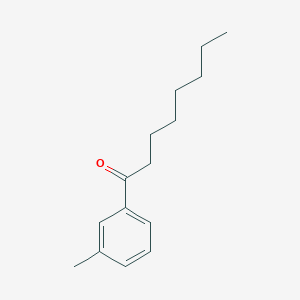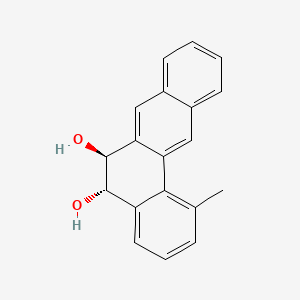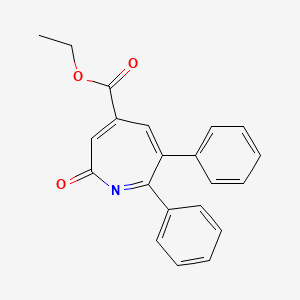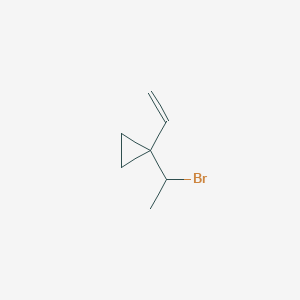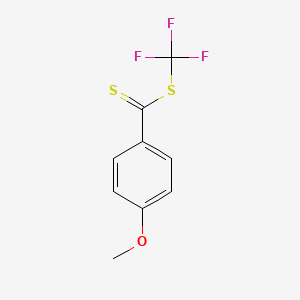
Trifluoromethyl 4-methoxybenzene-1-carbodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a carbodithioate group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethyl 4-methoxybenzene-1-carbodithioate typically involves the reaction of 4-methoxybenzene-1-carbodithioic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Trifluoromethyl 4-methoxybenzene-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the carbodithioate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Halogenated or nucleophile-substituted benzene derivatives.
科学研究应用
Trifluoromethyl 4-methoxybenzene-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Trifluoromethyl 4-methoxybenzene-1-carbodithioate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbodithioate group can participate in redox reactions and form coordination complexes with metal ions. These interactions can modulate the compound’s biological activity and chemical reactivity.
相似化合物的比较
Similar Compounds
Trifluoromethylbenzene: Lacks the methoxy and carbodithioate groups, resulting in different reactivity and applications.
4-Methoxybenzene-1-carbodithioate: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.
Trifluoromethyl 4-methoxybenzene: Lacks the carbodithioate group, altering its redox properties and coordination chemistry.
Uniqueness
Trifluoromethyl 4-methoxybenzene-1-carbodithioate is unique due to the combination of its trifluoromethyl, methoxy, and carbodithioate groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and redox activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
105501-64-2 |
|---|---|
分子式 |
C9H7F3OS2 |
分子量 |
252.3 g/mol |
IUPAC 名称 |
trifluoromethyl 4-methoxybenzenecarbodithioate |
InChI |
InChI=1S/C9H7F3OS2/c1-13-7-4-2-6(3-5-7)8(14)15-9(10,11)12/h2-5H,1H3 |
InChI 键 |
PVPXRXRTWVPWEM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=S)SC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)

